molecular formula C9H18N2O2 B2724419 3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea CAS No. 1602185-16-9

3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea

Cat. No.: B2724419
CAS No.: 1602185-16-9
M. Wt: 186.255
InChI Key: UGIISPDSWGWEDS-ZKCHVHJHSA-N
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Description

3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea is an organic compound characterized by the presence of a cyclohexyl ring with a hydroxyl group in the trans position and a dimethylurea moiety

Scientific Research Applications

3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

While the specific mechanism of action for 3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea is not detailed, compounds with similar structures have been studied. For example, Ambroxol (2-amino-3,5-dibromo-N-[trans-4-hydroxycyclohexyl] benzylamine) is considered a mucoactive agent and has been widely used to treat acute and chronic respiratory diseases . Another compound, trans-4-hydroxycyclohexyl phenyl amide, has been studied as a mitofusin activator, useful for treating diseases or disorders associated with a mitochondria-associated disease, disorder, or condition .

Safety and Hazards

The safety data sheets of compounds with similar structures provide some insights into potential hazards. For instance, trans-4-Hydroxycyclohexyl 3-boronobenzamide has a hazard statement of H319, which indicates that it causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea typically involves the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

    Introduction of the hydroxyl group: The hydroxyl group is introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

    Formation of the dimethylurea moiety: This step involves the reaction of the cyclohexyl derivative with dimethylamine and phosgene or its safer alternatives like triphosgene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, often using hydrogenation catalysts like palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in ether.

Major Products

    Oxidation: Formation of 3-(Trans-4-oxocyclohexyl)-1,1-dimethylurea.

    Reduction: Formation of 3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylamine.

    Substitution: Formation of 3-(Trans-4-chlorocyclohexyl)-1,1-dimethylurea.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylamine
  • 3-(Trans-4-chlorocyclohexyl)-1,1-dimethylurea
  • 3-(Trans-4-oxocyclohexyl)-1,1-dimethylurea

Uniqueness

3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea is unique due to its specific combination of a hydroxyl group and a dimethylurea moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

3-(4-hydroxycyclohexyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-11(2)9(13)10-7-3-5-8(12)6-4-7/h7-8,12H,3-6H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIISPDSWGWEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602185-16-9
Record name rac-3,3-dimethyl-1-[(1R,4R)-4-hydroxycyclohexyl]urea
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